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Compound of Interest

Compound Name: Pafuramidine Maleate

Cat. No.: B1678285 Get Quote

An in-depth analysis of the chemical structure, properties, and biological activity of the

experimental anti-parasitic agent, pafuramidine maleate.

Core Chemical Identity
Pafuramidine, also known as DB289, is a diamidine prodrug that has been investigated for the

treatment of parasitic infections, most notably Human African Trypanosomiasis (sleeping

sickness) and Pneumocystis jiroveci pneumonia (PCP). It is the bis-O-methylamidoxime

prodrug of the active compound furamidine (DB75). The maleate salt form, pafuramidine
maleate, was developed to improve its pharmaceutical properties.

Chemical Structure
The chemical structure of pafuramidine and its maleate salt are depicted below.

Pafuramidine (Free Base)

Molecular Formula: C₂₀H₂₀N₄O₃

Molecular Weight: 364.4 g/mol

IUPAC Name: N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-

yl]benzenecarboximidamide

CAS Number: 186953-56-0
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InChI Key: UKOQVLAXCBRRGH-UHFFFAOYSA-N

Pafuramidine Maleate

Molecular Formula: C₂₄H₂₄N₄O₇

Molecular Weight: 480.47 g/mol

CAS Number: 837369-26-3

InChI Key: SWMNGXODFOCPKQ-BTJKTKAUSA-N

Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of pafuramidine is

provided in the table below for easy reference and comparison.

Property Value Source

Molecular Formula

C₂₀H₂₀N₄O₃ (pafuramidine)

C₂₄H₂₄N₄O₇ (pafuramidine

maleate)

[1][2]

Molecular Weight

364.4 g/mol (pafuramidine)

480.47 g/mol (pafuramidine

maleate)

[1][2]

pKa (strongest basic) 8.83 (predicted) ChemAxon

logP (octanol-water) 2.97 (predicted) ChemAxon

Solubility

DMSO: ≥ 33.33 mg/mL 10%

DMSO + 90% Corn Oil: ≥ 2.5

mg/mL 10% DMSO + 40%

PEG300 + 5% Tween-80 +

45% Saline: ≥ 2.08 mg/mL

[3]

Oral Bioavailability (Monkey) ~10-20% (conversion to DB75)

Plasma Protein Binding
97-99% (in humans and four

animal species)
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Mechanism of Action and Metabolic Pathway
Pafuramidine's primary mechanism of action is contingent on its metabolic conversion to the

active diamidine, furamidine (DB75). Furamidine exerts its anti-parasitic effects by binding to

the minor groove of DNA, particularly in AT-rich regions. This interaction is thought to interfere

with DNA replication and transcription, ultimately leading to parasite death.

Metabolic Conversion of Pafuramidine
The metabolic pathway from pafuramidine to furamidine involves a two-step enzymatic process

in the liver, primarily catalyzed by cytochrome P450 enzymes. The O-methyl groups of the

amidoxime moieties are sequentially removed to yield the active diamidine.
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Caption: Metabolic activation of pafuramidine to furamidine.

Interaction with DNA
The active metabolite, furamidine, is a dicationic molecule with a planar structure that allows it

to fit snugly within the minor groove of the DNA double helix. This binding is selective for

sequences rich in adenine (A) and thymine (T) base pairs.
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Caption: Mechanism of action of the active metabolite, furamidine.

Experimental Protocols
This section outlines key experimental methodologies relevant to the study of pafuramidine
maleate.

Chemical Synthesis of Pafuramidine
While a detailed, publicly available protocol for the direct synthesis of pafuramidine maleate is

limited, a general synthetic scheme can be inferred from the synthesis of analogous

compounds. The synthesis of the core 2,5-bis(4-amidinophenyl)furan structure typically

involves the following key steps:

Formation of the Furan Ring: Cyclodehydration of a 1,4-dicarbonyl compound, such as 1,4-

bis(4-cyanophenyl)butane-1,4-dione, in the presence of an acid catalyst to form the central

furan ring.

Conversion to Amidines: The nitrile groups are converted to amidines. A common method is

the Pinner reaction, which involves treatment with an alcohol (e.g., ethanol) and HCl gas to

form an imidate ester hydrochloride, followed by reaction with ammonia.
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Formation of the Amidoxime: The amidine is reacted with hydroxylamine to form the

amidoxime.

O-methylation: The amidoxime is then O-methylated using a suitable methylating agent (e.g.,

dimethyl sulfate) in the presence of a base to yield pafuramidine.

Salt Formation: The final product is reacted with maleic acid to form the pafuramidine
maleate salt.

1,4-bis(4-cyanophenyl)
butane-1,4-dione 2,5-bis(4-cyanophenyl)furan

Cyclodehydration 2,5-bis(4-amidinophenyl)furan
(Furamidine)

Pinner Reaction 2,5-bis(4-amidinophenyl)furan
-bis-amidoxime

Hydroxylamine
Pafuramidine

O-methylation
Pafuramidine Maleate

Maleic Acid

Click to download full resolution via product page

Caption: Generalized synthetic workflow for pafuramidine maleate.

In Vitro Anti-trypanosomal Activity Assay
The following protocol is a representative method for determining the in vitro efficacy of

pafuramidine against Trypanosoma brucei.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of pafuramidine against the

bloodstream form of Trypanosoma brucei.

Materials:

Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

HMI-9 medium supplemented with 10% fetal bovine serum

Pafuramidine maleate

Resazurin sodium salt solution (e.g., AlamarBlue®)

96-well microtiter plates

Humidified incubator (37°C, 5% CO₂)
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Fluorescence plate reader

Procedure:

Parasite Culture: Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C in a 5%

CO₂ atmosphere.

Compound Preparation: Prepare a stock solution of pafuramidine maleate in a suitable

solvent (e.g., DMSO) and perform serial dilutions in HMI-9 medium to achieve the desired

test concentrations.

Assay Setup:

Seed a 96-well plate with T. brucei at a density of 2 x 10⁴ parasites/mL in a final volume of

100 µL per well.

Add 100 µL of the serially diluted pafuramidine maleate to the respective wells. Include

wells with parasites only (negative control) and medium only (background control).

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

Viability Assessment:

Add 20 µL of resazurin solution to each well.

Incubate for an additional 24 hours.

Data Acquisition: Measure the fluorescence using a plate reader with an excitation

wavelength of 530-560 nm and an emission wavelength of 590 nm.

Data Analysis:

Subtract the background fluorescence from all wells.

Calculate the percentage of parasite inhibition for each concentration relative to the

negative control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Pafuramidine and its Metabolites in Plasma
by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of pafuramidine and its

active metabolite, furamidine, in plasma samples.

Objective: To quantify the concentrations of pafuramidine and furamidine in plasma using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Plasma samples

Pafuramidine and furamidine analytical standards

Internal standard (e.g., a stable isotope-labeled analog)

Acetonitrile

Formic acid

Water (LC-MS grade)

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

Sample Preparation:

Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., 3

volumes of acetonitrile containing the internal standard). Vortex and centrifuge to pellet the

proteins. Transfer the supernatant for analysis.
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Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma

sample (pre-treated as necessary). Wash the cartridge to remove interferences. Elute the

analytes with a suitable solvent.

LC Separation:

Column: Use a C18 reversed-phase column.

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile

Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

Flow Rate: A typical flow rate would be 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

MS/MS Detection:

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Determine the optimal precursor ion → product ion transitions for

pafuramidine, furamidine, and the internal standard.

Quantification:

Generate a calibration curve by spiking blank plasma with known concentrations of

pafuramidine and furamidine standards.

Process the unknown samples and the calibration standards using the same procedure.

Calculate the concentrations of pafuramidine and furamidine in the unknown samples by

interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Clinical Development and Future Outlook
Pafuramidine maleate progressed to Phase III clinical trials for the treatment of first-stage

Human African Trypanosomiasis.[4] Clinical studies demonstrated that pafuramidine had a
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superior safety profile compared to the standard of care, pentamidine.[4] However, the

development of pafuramidine was ultimately discontinued due to concerns about delayed-onset

renal toxicity observed in some patients.

Despite its discontinuation for HAT, the development of pafuramidine has provided valuable

insights into the design of orally bioavailable diamidine prodrugs. The understanding of its

metabolic activation, mechanism of action, and the challenges encountered during its clinical

development can inform future drug discovery efforts targeting parasitic diseases. The core

chemical scaffold of pafuramidine and its analogs may still hold potential for the development of

new anti-parasitic agents with improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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